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Abstract
Metolcarb, a carbamate insecticide, exerts its primary toxic effect through the inhibition of

acetylcholinesterase (AChE), a critical enzyme in the nervous system. This guide provides a

comprehensive overview of the toxicological profile of Metolcarb, summarizing available data

on its acute toxicity, genotoxicity, and mechanism of action. While specific data on the

toxicological effects of Metolcarb's isomers and its chronic, carcinogenic, reproductive, and

developmental toxicity are limited in the public domain, this guide presents the established

knowledge on Metolcarb and relevant data from related carbamates to offer a broader

understanding. Detailed experimental protocols for key toxicological assays are provided,

alongside visualizations of the pertinent signaling pathways to support further research and risk

assessment.

Introduction
Metolcarb (3-methylphenyl methylcarbamate) is a carbamate insecticide that has been used to

control a variety of insect pests.[1] Like other carbamates, its mode of action involves the

inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter

acetylcholine (ACh) at nerve synapses and neuromuscular junctions. This disruption of normal

nerve impulse transmission results in the characteristic signs of cholinergic toxicity. This

technical guide aims to provide a detailed summary of the known toxicological properties of
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Metolcarb, intended for use by researchers and professionals in toxicology and drug

development.

Acute Toxicity
Metolcarb is classified as moderately hazardous (Class II) by the World Health Organization

(WHO). It exhibits toxicity through oral, dermal, and inhalation routes of exposure.

Table 1: Acute Toxicity of Metolcarb

Species Route LD50/LC50 Reference

Rat Oral 268 mg/kg

Mouse Oral 109 mg/kg

Rat Dermal >6000 mg/kg

Rat Inhalation (4h) 475 mg/m³

Genotoxicity
Studies have investigated the genotoxic potential of Metolcarb. An in-vitro Ames test using

Salmonella typhimurium strains TA97, TA98, TA100, and TA102 showed that Metolcarb was

mutagenic in strain TA98 at doses of 0.1, 1, and 10 µ g/plate without metabolic activation (S9).

Additionally, a study using the Allium cepa test demonstrated that Metolcarb induced

chromosomal aberrations, including disturbed anaphase-telophase, chromosome laggards,

stickiness, and bridges.

Chronic Toxicity, Carcinogenicity, and
Reproductive/Developmental Toxicity
Specific long-term toxicity, carcinogenicity, and reproductive/developmental toxicity studies on

Metolcarb are not readily available in the reviewed literature. However, studies on other

carbamates can provide some insight. For instance, a long-term carcinogenicity bioassay of

methyl carbamate in F344 rats showed an increased incidence of liver carcinomas at doses of

200 mg/kg and 400 mg/kg. It is important to note that these findings for a related compound do

not definitively predict the effects of Metolcarb. Standardized protocols for these types of
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studies, such as OECD Guidelines 451 (Carcinogenicity Studies), 416 (Two-Generation

Reproduction Toxicity Study), and 414 (Prenatal Developmental Toxicity Study), are available

and would be the basis for any future investigations.

Neurotoxicity
The primary neurotoxic effect of Metolcarb is the inhibition of acetylcholinesterase. This leads

to a cholinergic crisis characterized by a range of symptoms due to the overstimulation of

muscarinic and nicotinic acetylcholine receptors.

Clinical Signs of Metolcarb Exposure:

Muscarinic Effects: Salivation, lacrimation, urination, defecation, gastrointestinal distress,

emesis (SLUDGE), bradycardia, bronchospasm, and miosis (pupil constriction).

Nicotinic Effects: Muscle fasciculations, cramping, weakness, tachycardia, and hypertension.

Central Nervous System (CNS) Effects: Headache, dizziness, anxiety, confusion,

convulsions, and respiratory depression.

While specific in-vivo neurotoxicity studies on Metolcarb following guidelines like OECD 424

are not detailed in the available literature, the known mechanism of action provides a strong

basis for understanding its neurotoxic potential.

Mechanism of Action: Acetylcholinesterase
Inhibition
Metolcarb, as a carbamate insecticide, acts as a reversible inhibitor of acetylcholinesterase.

The carbamoyl group of Metolcarb binds to the serine hydroxyl group in the active site of the

enzyme, forming a carbamylated enzyme that is temporarily inactive. This prevents the

breakdown of acetylcholine, leading to its accumulation in the synaptic cleft and continuous

stimulation of cholinergic receptors.

Signaling Pathways
Acetylcholinesterase Inhibition Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12414777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the mechanism of acetylcholinesterase inhibition by

Metolcarb.
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Caption: Mechanism of Acetylcholinesterase Inhibition by Metolcarb.

Cholinergic Receptor Signaling Pathway
The accumulation of acetylcholine leads to the overstimulation of both nicotinic and muscarinic

acetylcholine receptors, triggering downstream signaling cascades.
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Cholinergic Receptors
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Caption: Simplified Cholinergic Receptor Signaling Pathway.

Experimental Protocols
Acute Oral Toxicity (OECD Guideline 423: Acute Toxic
Class Method)

Principle: This method uses a stepwise procedure with a small number of animals per step to

classify a substance into a toxicity class based on the observed mortality.

Test Animals: Typically, young adult rats of a single sex (usually females) are used.

Procedure:

Animals are fasted prior to dosing.

A single dose of the test substance is administered by gavage. The starting dose is

selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
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A group of three animals is used for each step.

The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

The outcome of the first step determines the next step:

If mortality occurs in two or three animals, the test is stopped, and the substance is

classified in that toxicity class.

If one animal dies, the test is repeated at the same dose level with three more animals.

If no animals die, the next higher dose level is tested.

Endpoint: Classification of the substance into a GHS category for acute oral toxicity.

Acute Dermal Toxicity (OECD Guideline 402)
Principle: This test assesses the potential adverse effects of a single dermal exposure to a

substance.

Test Animals: Young adult rats are commonly used.

Procedure:

The fur on the dorsal area of the trunk of the animals is clipped.

The test substance is applied uniformly over an area of at least 10% of the body surface.

The application site is covered with a porous gauze dressing for 24 hours.

After the exposure period, the remaining test substance is removed.

Animals are observed for mortality and signs of toxicity for 14 days. Body weight is

recorded weekly.

A limit test at 2000 mg/kg is often performed first. If no mortality or compound-related

toxicity is observed, no further testing is needed.

Endpoint: Determination of the LD50 or classification of dermal toxicity.
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Acute Inhalation Toxicity (OECD Guideline 403)
Principle: This guideline describes methods to assess the toxicity of a substance when

administered by inhalation for a short period.

Test Animals: Young adult rats are the preferred species.

Procedure:

Animals are exposed to the test substance as a gas, vapor, or aerosol in a dynamic

inhalation chamber.

The exposure duration is typically 4 hours.

Several concentration groups are used to determine a concentration-response curve.

Animals are observed for mortality and clinical signs of toxicity during and after exposure

for up to 14 days.

Body weights are recorded, and a gross necropsy is performed at the end of the study.

Endpoint: Determination of the median lethal concentration (LC50).

Bacterial Reverse Mutation Test (Ames Test)
Principle: This in-vitro assay uses several strains of Salmonella typhimurium that are

auxotrophic for histidine to detect gene mutations.

Procedure:

The tester strains (e.g., TA98, TA100) are exposed to the test substance at various

concentrations, both with and without a metabolic activation system (S9 mix, derived from

rat liver).

The bacteria are then plated on a minimal agar medium that lacks histidine.

The plates are incubated for 48-72 hours.
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Only bacteria that have undergone a reverse mutation to regain the ability to synthesize

histidine will grow and form colonies.

The number of revertant colonies is counted and compared to the number of spontaneous

revertants in the negative control.

Endpoint: A significant, dose-dependent increase in the number of revertant colonies

indicates that the substance is mutagenic.

Cholinesterase Activity Assay
Principle: This assay measures the activity of acetylcholinesterase in a biological sample

(e.g., red blood cells, plasma, or brain homogenate) to assess the extent of inhibition by a

compound like Metolcarb. The Ellman's method is a common colorimetric assay.

Procedure:

The biological sample is incubated with the substrate acetylthiocholine.

AChE in the sample hydrolyzes acetylthiocholine to thiocholine and acetate.

Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-

colored product, 5-thio-2-nitrobenzoic acid.

The rate of formation of this yellow product is measured spectrophotometrically at 412 nm.

The activity of AChE is proportional to the rate of color change.

Endpoint: The percentage of AChE inhibition is calculated by comparing the enzyme activity

in the presence of the inhibitor to the activity in its absence.

Metolcarb Isomers
Metolcarb possesses a chiral center, meaning it can exist as different stereoisomers

(enantiomers). The toxicological properties of individual isomers of Metolcarb have not been

extensively studied and reported in the available literature. It is well-established for other chiral

pesticides that enantiomers can exhibit different biological activities, including toxicity and

environmental fate. Therefore, the toxicological data presented in this guide for Metolcarb likely
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represent the racemic mixture. Further research is needed to isolate and characterize the

toxicological profiles of individual Metolcarb enantiomers.

Conclusion
Metolcarb is a moderately toxic carbamate insecticide with a well-defined primary mechanism

of action involving the reversible inhibition of acetylcholinesterase. Its acute toxicity profile is

established, and there is evidence of its genotoxic potential. However, significant data gaps

remain concerning the specific toxicity of its isomers, as well as its long-term effects, including

chronic toxicity, carcinogenicity, and reproductive and developmental toxicity. The detailed

experimental protocols and signaling pathway diagrams provided in this guide serve as a

valuable resource for researchers and professionals involved in the toxicological assessment of

Metolcarb and related compounds. Future research should focus on addressing the existing

data gaps to enable a more complete and accurate risk assessment of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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